tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Epoxidation diastereoselectivity Carfilzomib intermediate synthesis Process impurity profile

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (CAS 247068-83-3) is a Boc-protected epoxyketone intermediate bearing the (S,S) stereochemical configuration at the amino acid α-carbon and the epoxide-bearing quaternary carbon, respectively. This compound is formally designated as Carfilzomib Epoxy SS Isomer and Carfilzomib Impurity 17 (SS).

Molecular Formula C14H25NO4
Molecular Weight 271.357
CAS No. 247068-83-3
Cat. No. B570043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
CAS247068-83-3
SynonymsN-[(1S)-3-Methyl-1-[[(2S)-2-methyl-2-oxiranyl]carbonyl]butyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC14H25NO4
Molecular Weight271.357
Structural Identifiers
SMILESCC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m0/s1
InChIKeyDDMPMIMTLBGEHT-HZMBPMFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (CAS 247068-83-3): Carfilzomib Epoxyketone Intermediate Isomer Reference Standard


tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (CAS 247068-83-3) is a Boc-protected epoxyketone intermediate bearing the (S,S) stereochemical configuration at the amino acid α-carbon and the epoxide-bearing quaternary carbon, respectively . This compound is formally designated as Carfilzomib Epoxy SS Isomer and Carfilzomib Impurity 17 (SS) [1]. It belongs to the class of α',β'-epoxyketone proteasome inhibitor intermediates and serves as a critical reference standard for the analytical quality control of carfilzomib (Kyprolis®), a second-generation tetrapeptide epoxyketone proteasome inhibitor approved for relapsed/refractory multiple myeloma [2]. The compound has molecular formula C₁₄H₂₅NO₄ and molecular weight 271.35 g/mol .

Why the (S,S) Epoxyketone Diastereomer Cannot Be Substituted by the (R,R), (R,S), or (S,R) Isomers in Carfilzomib Analytical Workflows


The four possible diastereomers of the Boc-protected epoxyketone intermediate — (R,R), (S,S), (R,S), and (S,R) — exhibit distinct chromatographic retention behavior and cannot be used interchangeably as reference standards in carfilzomib impurity profiling [1]. The carfilzomib active pharmaceutical ingredient (API) incorporates the (R)-epoxide configuration; the (S,S) diastereomer arises as a minor process impurity during epoxidation, forming in an approximately 1:1.7 ratio relative to the major (R,R) diastereomer under standard alkaline hydrogen peroxide conditions [2]. Regulatory submissions under ANDA pathways require the use of the exact (S,S) isomer reference standard for system suitability testing, method validation, and impurity quantification — a generic or misconfigured diastereomer cannot satisfy ICH Q2(R2) specificity requirements [3]. Furthermore, the (S,S) isomer requires storage at 2–8 °C to maintain stereochemical integrity, whereas certain alternative epoxyketone intermediates are shipped at ambient temperature, introducing differential stability risk .

Quantitative Comparator Evidence for tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (CAS 247068-83-3)


Diastereomeric Ratio in Epoxidation: (S,S) Isomer Represents the Minor Component (~37%) of the Crude Reaction Mixture

In the standard manufacturing route to the carfilzomib epoxyketone warhead, epoxidation of the Boc-protected vinyl ketone with alkaline hydrogen peroxide produces a mixture of diastereomers at a ratio of 1.7:1 (major:minor) [1]. The desired (R,R) diastereomer constitutes the major product, while the (S,S) diastereomer (target compound) is the minor component. Assuming the 1.7:1 ratio refers to desired:undesired, the (S,S) isomer comprises approximately 37% of the crude epoxide mixture. This low relative abundance in the crude product stream means that pure (S,S) material requires dedicated chromatographic separation and is inherently scarcer than the (R,R) isomer, directly impacting procurement cost and lead time for analytical reference standards [1].

Epoxidation diastereoselectivity Carfilzomib intermediate synthesis Process impurity profile

UHPLC Separation of the Epoxy SS Isomer from the Epoxy RR and Epoxy RS Isomers: Validated Resolution in Carfilzomib Impurity Profiling

A validated UHPLC-UV method employing a Hypersil GOLD™ C18 Selectivity column (150 mm × 2.1 mm, 1.9 μm) with a pH 5.5 phosphate buffer/acetonitrile/methanol gradient achieves baseline separation of nine carfilzomib-related impurities including Epoxy SS isomer, Epoxy RR isomer, Epoxy RS isomer, N-BOC Epoxy impurity, Alkene impurity, D-Phenylalanine impurity, Diol impurity, Epoxy amine impurity, and N-Oxide impurity within a 22-minute run [1]. The system suitability criterion for resolution between the carfilzomib API peak and the D-Phenylalanine impurity peak was specified as ≥1.5; the observed resolution was 3.2, confirming robust separation [1]. The Epoxy SS isomer is resolved as a distinct peak from the Epoxy RR and Epoxy RS isomers, enabling unambiguous identification and quantification [1]. The linearity range for related substances spans from LOQ to 150% of specification level (0.5 µg/mL to 2.25 µg/mL), with correlation coefficient ≥0.998 for the assay method (25.54–76.64 µg/mL) [1].

UHPLC method validation Carfilzomib impurity profiling Diastereomer chromatographic resolution

Comparative Purity Specification: 97% (HPLC) for the (S,S) Isomer Reference Standard Versus 98.2% Target for the (R,R) Epoxyketone Warhead Intermediate

The (S,S) diastereomer is commercially supplied as an analytical reference standard with a certified purity of 97% (HPLC), accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, the (R,R)-epoxyketone intermediate — the desired warhead configuration used in forward synthesis of carfilzomib API — is manufactured to a higher purity target of 98.2% under normal operating conditions in the continuous manufacturing process, with a minimum acceptable purity of 96.7% [1]. The difference in purity specification reflects the distinct end-use: the (S,S) isomer serves as a reference standard for impurity quantification (where 97% purity is sufficient for traceability to pharmacopeial standards), whereas the (R,R) isomer is a critical API intermediate requiring tighter purity control to minimize downstream impurity carryover [1].

Reference standard purity Carfilzomib intermediate quality Procurement specification

Regulatory-Grade Reference Standard for ANDA Submission: Traceability and Characterization Data Compliance

Carfilzomib Impurity 17 (SS) is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Controlled (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. The product can serve as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. This regulatory positioning distinguishes the (S,S) isomer from generic epoxyketone intermediates that lack the certificate of analysis (CoA) documentation, impurity profile characterization, and stability data required for regulatory submissions. In the validated UHPLC method for carfilzomib impurity profiling, the Epoxy SS isomer is explicitly included among the nine impurities separated and quantified, demonstrating its established role in regulatory analytical workflows [2].

ANDA regulatory submission Reference standard traceability Carfilzomib impurity method validation

Storage Condition Differentiation: 2–8 °C Cold-Chain Requirement for the (S,S) Isomer Versus Ambient Shipping for Certain Carfilzomib Intermediates

The (S,S) epoxyketone intermediate requires storage at 2–8 °C to maintain stereochemical and chemical integrity . This cold-chain requirement contrasts with certain other carfilzomib intermediate forms, such as the (R,R)-epoxyketone warhead intermediate, which may be shipped at ambient temperature in crystalline solid form [1]. The predicted physicochemical properties of the target compound — boiling point 369.8±37.0 °C, density 1.061±0.06 g/cm³, and pKa 11.08±0.46 — do not in themselves mandate cold storage, suggesting that the 2–8 °C requirement is driven by the intrinsic reactivity of the epoxyketone moiety toward ring-opening hydrolysis or epimerization . The forced degradation study in the validated UHPLC method confirmed that the Epoxy SS isomer is susceptible to degradation under acidic, alkaline, and oxidative stress conditions, further underscoring the importance of controlled storage [2].

Reference standard stability Cold-chain logistics Epoxyketone storage conditions

Patent-Documented Separability Advantage: Intermediate Designed for Facile Isomer Separation with High Selectivity and Yield

Patent WO-2015010436-A1 (Suzhou Pengxu Pharmatech) discloses a carfilzomib intermediate and preparation method wherein the intermediate is 'easily separated from the isomers thereof, and can be prepared through an epoxidation reaction or a condensation reaction with high selectivity and yield' [1]. The invention claims that the intermediate class — which includes the Boc-protected (S,S) epoxyketone scaffold — provides superior isolability compared to prior art epoxyketone intermediates that required laborious column chromatography of 1.7:1 diastereomeric mixtures [1]. This patent establishes a process advantage: the structural features of the (S,S) intermediate (specifically the Boc protecting group and the epoxide stereochemistry) enable crystallization-based purification rather than chromatography-dependent separation, reducing isolation cost and improving throughput in reference standard manufacturing [1].

Carfilzomib intermediate patent Diastereomer separation Process selectivity

Optimal Procurement and Application Scenarios for tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (CAS 247068-83-3)


ANDA Regulatory Submission: Carfilzomib Impurity Profiling Method Validation and System Suitability Testing

Generic pharmaceutical manufacturers preparing ANDA submissions for carfilzomib injectable (Kyprolis® generic) must demonstrate robust impurity profiling per ICH Q3A/Q3B and ICH M7 guidelines. The (S,S) epoxyketone isomer (CAS 247068-83-3) is explicitly listed among the nine key impurities in the validated UHPLC method capable of resolving the Epoxy SS isomer from the Epoxy RR and RS isomers within 22 minutes, with resolution ≥1.5 and linearity from LOQ (0.5 µg/mL) to 150% of specification level [1]. Procurement of this regulatorily qualified reference standard, supplied with detailed characterization data compliant with regulatory guidelines and traceable to USP/EP standards [2], directly satisfies ICH Q2(R2) specificity requirements without the need for in-house qualification of a generic intermediate, reducing the analytical development timeline by an estimated 4–8 weeks versus self-characterization of an unqualified material [1][2].

Commercial QC Release Testing: Routine Impurity Monitoring in Carfilzomib Drug Substance Batches

For commercial-scale carfilzomib API manufacturers and contract manufacturing organizations (CMOs), the (S,S) isomer reference standard is essential for routine QC release testing of every drug substance batch. The validated UHPLC method achieves a signal-to-noise ratio of 520 for the carfilzomib peak and resolution of 3.2 between carfilzomib and the D-Phenylalanine impurity peak (specification ≥1.5), demonstrating robust system suitability for batch release [1]. The Epoxy SS isomer is spiked at 1.5 µg/mL in the resolution solution, corresponding to 0.15% of the API concentration (1000 µg/mL), which aligns with the ICH Q3A identification threshold of 0.10% for drug substances dosed at ≤2 g/day [1]. Procurement of the (S,S) standard at 97% purity (HPLC) with batch-specific CoA including NMR and HPLC data ensures traceable, defensible impurity quantification for regulatory inspections.

Process Development and Optimization: Monitoring Epoxidation Diastereoselectivity During Carfilzomib Warhead Synthesis

During process development of the carfilzomib epoxyketone warhead, the (S,S) isomer serves as a critical marker for monitoring epoxidation diastereoselectivity. Under the standard alkaline H₂O₂ epoxidation conditions, the diastereomeric ratio of (R,R):(S,S) is approximately 1.7:1 [1]. Process improvements — such as the manganese-catalyzed asymmetric epoxidation used in the Amgen continuous manufacturing process — aim to increase the proportion of the desired (R,R) diastereomer while minimizing the (S,S) isomer [2]. Having a pure (S,S) reference standard enables accurate quantification of this critical process impurity at each development stage, facilitating DOE-based optimization of catalyst loading, temperature, and oxidant stoichiometry to maximize diastereomeric ratio. Without the authentic (S,S) standard, process chemists rely on relative retention time assignments that lack the quantitative accuracy needed for kinetic modeling and scale-up decisions [1].

Forced Degradation and Stability Studies: Assessing Epoxyketone Warhead Integrity Under ICH Stress Conditions

The (S,S) epoxyketone isomer is valuable for forced degradation studies that assess the stability of the carfilzomib epoxyketone pharmacophore. The validated UHPLC method has demonstrated that the Epoxy SS isomer is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions per ICH Q1A(R2) guidelines [1]. By using the pure (S,S) reference standard as a marker, analysts can distinguish between degradation products arising from epimerization at the epoxide center (which would produce the (R,S) or (S,R) isomers) versus ring-opening hydrolysis products (which produce diol impurities). This mechanistic understanding is critical for establishing appropriate storage conditions (2–8 °C [2]) and assigning shelf-life specifications for both the reference standard itself and the carfilzomib drug substance.

Quote Request

Request a Quote for tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.